
CID 78068917
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of cyclin A and cyclin B inhibitors involves synthetic routes that include the use of reducing agents and antibodies in a buffer system containing transition metal ions. This method reduces disulfide bonds between inner chains of the antibody to improve the homogeneity of the antibody-drug conjugate . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Cyclin A and cyclin B inhibitors undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Cyclin A and cyclin B inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cell cycle regulation and the role of cyclins in cell division.
Biology: Employed in research to understand the mechanisms of cell cycle control and the effects of cyclin inhibition on cellular processes.
Medicine: Investigated for their potential therapeutic applications in treating various cancers, particularly those characterized by high E2F expression.
Mecanismo De Acción
The mechanism of action of cyclin A and cyclin B inhibitors involves the inhibition of cyclin-dependent kinases, which are essential for cell cycle progression. By inhibiting these kinases, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. The molecular targets include cyclin A and cyclin B, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Cyclin A and cyclin B inhibitors can be compared with other similar compounds, such as:
Palbociclib: Another cyclin-dependent kinase inhibitor used in the treatment of hormone receptor-positive breast cancer.
Ribociclib: Similar to palbociclib, used for the same indications.
Abemaciclib: Also a cyclin-dependent kinase inhibitor with similar applications.
What sets cyclin A and cyclin B inhibitors apart is their specific targeting of cyclin A and cyclin B, which are crucial for the G2/M transition in the cell cycle. This specificity makes them particularly effective in treating cancers with high E2F expression .
Propiedades
Fórmula molecular |
C7H13Si |
|---|---|
Peso molecular |
125.26 g/mol |
InChI |
InChI=1S/C7H13Si/c1-7-5-3-4-6-8(7)2/h1,3-6H2,2H3 |
Clave InChI |
ZFFDOCLMZQBYAS-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1CCCCC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



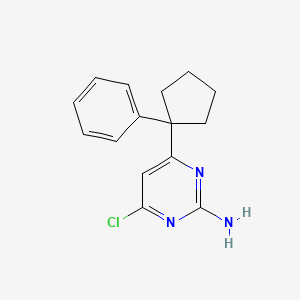
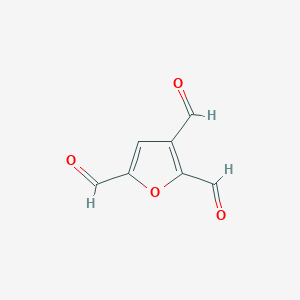

![5-(4-fluorophenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633319.png)
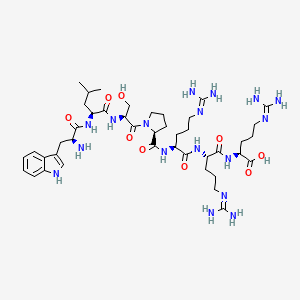
![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclohex-2-en-1-amine](/img/structure/B12633336.png)
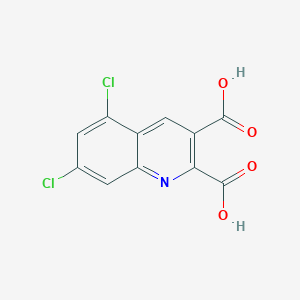
![3-(4-methoxyphenyl)-3a-(4-nitrophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12633350.png)
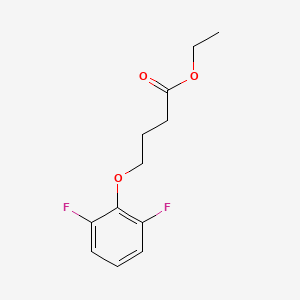

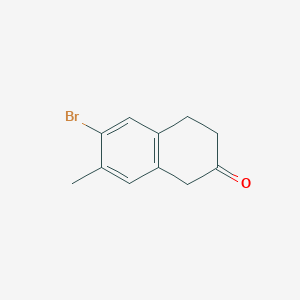
![1-(4-{3-[(2S)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B12633359.png)
![6-(4-Methoxypyridin-3-yl)-2-(2-methoxypyrimidin-5-yl)-4-morpholin-4-ylfuro[3,2-d]pyrimidine](/img/structure/B12633372.png)
